6-nitro-3,4-dihydro-2H-pyran
CAS No.:
Cat. No.: VC13574964
Molecular Formula: C5H7NO3
Molecular Weight: 129.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H7NO3 |
---|---|
Molecular Weight | 129.11 g/mol |
IUPAC Name | 6-nitro-3,4-dihydro-2H-pyran |
Standard InChI | InChI=1S/C5H7NO3/c7-6(8)5-3-1-2-4-9-5/h3H,1-2,4H2 |
Standard InChI Key | LAVMCRWGHJXVLJ-UHFFFAOYSA-N |
SMILES | C1CC=C(OC1)[N+](=O)[O-] |
Canonical SMILES | C1CC=C(OC1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Nitro-3,4-dihydro-2H-pyran consists of a partially saturated pyran ring system, where the oxygen atom occupies the first position, and a nitro group (-NO₂) is attached to the sixth carbon (Figure 1). The molecular formula C₅H₇NO₃ reflects the presence of five carbon atoms, seven hydrogens, one nitrogen, and three oxygen atoms . The ring exists in a half-chair conformation due to the partial unsaturation between C3 and C4, a feature confirmed by X-ray crystallography in analogous dihydropyran derivatives .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₇NO₃ | |
Molecular Weight | 129.11 g/mol | |
IUPAC Name | 6-Nitro-3,4-dihydro-2H-pyran | |
SMILES | C1CC=C(OC1)N+[O-] |
Spectroscopic Characterization
Synthesis and Reaction Pathways
Four-Component Reaction (4CR) Strategy
A scalable method for synthesizing dihydropyran derivatives involves a four-component reaction (4CR) between aromatic aldehydes, cyclic 1,3-diketones, arylamines, and dimethyl acetylenedicarboxylate (DMAD). This approach, reported by ACS Combinatorial Science, enables the selective formation of either pyridinones or pyrans depending on the diketone’s structure . For 6-nitro-3,4-dihydro-2H-pyran, nitration of the preformed dihydropyran ring could be achieved using nitric acid or nitrosonium tetrafluoroborate, though specific protocols remain understudied.
Table 2: Comparative Synthesis Routes
Method | Yield (%) | Key Step | Reference |
---|---|---|---|
4CR with DMAD | 65–78 | Michael addition | |
Nitration of DHP* | N/A | Electrophilic substitution | |
*DHP = 3,4-dihydro-2H-pyran |
Mechanistic Insights
The 4CR mechanism proceeds via in situ formation of an enamino ester intermediate from arylamine and DMAD. This intermediate undergoes a Michael addition to an arylidene cyclic diketone, followed by cyclization to yield the dihydropyran scaffold . Introducing the nitro group post-cyclization may require careful control of reaction conditions to avoid ring oxidation or decomposition.
Physicochemical Properties
Thermochemical Data
While direct thermochemical data for 6-nitro-3,4-dihydro-2H-pyran is limited, the parent compound (3,4-dihydro-2H-pyran) exhibits a standard enthalpy of formation (ΔfH°gas) of -112.81 ± 0.90 kJ/mol . The nitro group’s electron-withdrawing nature likely increases the compound’s thermal stability but reduces its volatility compared to the parent molecule.
Table 3: Thermodynamic Properties of 3,4-Dihydro-2H-Pyran
Solubility and Reactivity
The nitro group enhances polarity, improving solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. Reactivity studies suggest that the compound may participate in:
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Nucleophilic aromatic substitution at the nitro-substituted carbon.
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Reduction reactions converting the nitro group to an amine (-NH₂) under catalytic hydrogenation .
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Low yields in nitration steps necessitate optimized protocols.
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Toxicity Concerns: Nitro compounds often exhibit mutagenicity, requiring detailed safety profiling.
Future research should prioritize: -
Green Synthesis: Developing catalytic nitration methods to reduce waste.
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Biological Screening: Evaluating the compound’s efficacy against drug-resistant pathogens.
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